Oleoyl Serotonin

Übersicht

Beschreibung

Oleoyl serotonin is a fascinating compound found in the venom of Stephanoconus snails. It is an endocannabinoid-like molecule that has shown potential in counteracting learning and memory deficits by inhibiting cannabinoid receptors CB1 and CB2 . This compound has garnered interest due to its unique biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oleoyl serotonin typically involves the reaction of serotonin with oleic acid. The process can be carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of oleic acid and the amine group of serotonin .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oleoylserotonin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können übliche Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) verwendet werden.

Reduktion: Es werden typischerweise Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zu Oxiden führen, während die Reduktion verschiedene Aminderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 Cannabinoid Receptor Antagonism

Oleoyl serotonin acts as an antagonist to cannabinoid receptors (CB1 and CB2), which are crucial in various neurological processes. Research has demonstrated that OS inhibits the activation of these receptors by compounds such as WIN55,212-2, a synthetic cannabinoid. The effective concentration (EC50) for this inhibition has been characterized, showing that OS selectively blocks cannabinoid receptor activity without affecting other ion channels or receptors significantly .

1.2 Memory and Learning Enhancement

In behavioral studies involving mice, OS has shown promise in counteracting memory deficits induced by cannabinoid receptor activation. Mice treated with OS displayed improved performance in memory tasks compared to those treated with WIN55,212-2 alone. This suggests that OS may have therapeutic potential for conditions associated with cognitive impairment, such as anxiety disorders and neurodegenerative diseases .

Potential Therapeutic Applications

3.1 Neurological Disorders

Given its mechanism of action on cannabinoid receptors and effects on learning and memory, OS may be beneficial in treating various neurological disorders, including:

- Anxiety Disorders: By modulating endocannabinoid signaling, OS could help alleviate anxiety symptoms.

- Neurodegenerative Diseases: Its neuroprotective properties may offer therapeutic avenues for conditions like Alzheimer’s disease.

3.2 Pain Management

The antagonistic properties of OS at cannabinoid receptors also suggest potential applications in pain management strategies, particularly for chronic pain conditions where traditional therapies may be ineffective or lead to adverse effects .

Table 1: Summary of Key Research Findings on this compound

Case Studies

Case Study 1: Memory Deficit Reversal

In a controlled study, mice were administered WIN55,212-2 to induce memory deficits followed by treatment with this compound. Results indicated that pre-treatment with OS allowed subjects to perform comparably to control groups on memory tasks, demonstrating its potential as a cognitive enhancer .

Case Study 2: Behavioral Modulation

Another study focused on the effects of OS on general activity levels in mice revealed that those treated with this compound exhibited significantly increased movement during nocturnal phases compared to untreated controls. This finding supports the hypothesis that OS can influence circadian behavior and overall activity levels .

Wirkmechanismus

Oleoyl serotonin exerts its effects by binding to cannabinoid receptors CB1 and CB2, inhibiting their activity. This inhibition counteracts the effects of other compounds that activate these receptors, such as WIN55,212-2 . The binding occurs at specific sites on the receptors, distinct from the binding sites of other non-selective agonists . This selective inhibition helps in preventing learning and memory deficits without causing severe side effects .

Vergleich Mit ähnlichen Verbindungen

Arachidonoyl serotonin: Another endocannabinoid-like molecule with similar inhibitory effects on cannabinoid receptors.

N-arachidonoyl dopamine: A compound with similar structure and function, also targeting cannabinoid receptors.

Uniqueness: Oleoyl serotonin is unique due to its origin from snail venom and its specific binding sites on cannabinoid receptors . Its high selectivity for cannabinoid receptors over other ion channels and receptors further distinguishes it from similar compounds .

Biologische Aktivität

Oleoyl serotonin (OS) is a novel compound derived from the venom of the Stephanoconus snail, exhibiting significant biological activity, particularly as an antagonist of cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications, supported by relevant case studies and research findings.

This compound is characterized by the conjugation of oleic acid with serotonin, which enhances its lipophilicity and bioavailability. Research indicates that OS selectively inhibits cannabinoid receptors CB1 and CB2, demonstrating a unique binding profile that distinguishes it from other known cannabinoid ligands.

Binding Characteristics

- CB1 Receptor : OS acts as a competitive antagonist at the CB1 receptor, blocking the effects of agonists like WIN55,212-2.

- CB2 Receptor : OS exhibits non-competitive antagonism at the CB2 receptor, indicating a distinct binding mechanism that involves the transmembrane helix V (TMHV) and intracellular loop 3 (ICL3) regions of the receptor .

In Vitro Studies

In electrophysiological assays, OS was shown to inhibit inward potassium currents induced by WIN55,212-2 in oocytes expressing CB receptors. The effective concentration (EC50) values for these interactions were determined through systematic testing, revealing significant potency at both receptor types .

In Vivo Studies

Behavioral assays conducted on mice demonstrated that OS counteracts learning and memory deficits typically induced by cannabinoid agonists. Notably:

- Mice treated with OS displayed increased activity levels compared to control groups.

- In memory retention tests, OS-treated mice spent significantly more time in target quadrants compared to those receiving WIN55,212-2 alone .

3. Stability and Bioactivity

Research into the stability of this compound in biological systems indicates that it remains stable in brain tissue extracts for up to three hours post-administration. This stability is crucial for its potential therapeutic applications in treating neurological disorders .

4. Comparative Analysis of this compound Derivatives

A comparative study examined various lipid derivatives of serotonin, including oleoyl-serotonin (C18-5HT), caprylic-serotonin (C8-5HT), and caproyl-serotonin (C6-5HT). The findings are summarized in Table 1 below:

| Compound | Molecular Structure | Stability in Brain Tissue | Activity on Cannabinoid Receptors |

|---|---|---|---|

| This compound | C18H35N2O2 | Stable for 3 hours | Inhibits CB1 and CB2 |

| Caprylic Serotonin | C8H17N2O2 | Stable | Limited activity |

| Caproyl Serotonin | C6H13N2O2 | Stable | Minimal interaction |

5. Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for therapeutic interventions in conditions associated with cannabinoid receptor dysfunctions, such as:

- Neurological Disorders : Its ability to modulate memory and learning suggests potential use in treating cognitive impairments.

- Pain Management : Given its antagonistic effects on cannabinoid receptors, OS may serve as an alternative pain management strategy without the psychoactive effects associated with traditional cannabinoids .

Eigenschaften

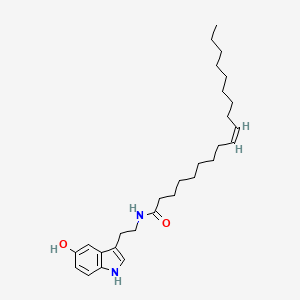

IUPAC Name |

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQKHZYXPCLVBI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.